Cas no 2171968-28-6 (3-(3-methylbut-3-en-1-yl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde)

3-(3-Methylbut-3-en-1-yl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde is a specialized organic compound featuring a thietane sulfone core with an aldehyde functional group and a 3-methylbut-3-en-1-yl substituent. This structure confers reactivity suitable for applications in fine chemical synthesis, particularly as an intermediate in the preparation of heterocyclic compounds or functionalized sulfones. The presence of both the aldehyde and sulfone moieties enhances its utility in nucleophilic addition and cyclization reactions. Its unsaturated side chain further allows for additional derivatization via olefin chemistry. The compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Proper handling and storage are recommended due to its reactive functional groups.
3-(3-methylbut-3-en-1-yl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde structure
2171968-28-6 structure
Product Name:3-(3-methylbut-3-en-1-yl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde
CAS No:2171968-28-6
MF:C9H14O3S
MW:202.270661830902
CID:6599264
PubChem ID:165764892
Update Time:2025-11-06

3-(3-methylbut-3-en-1-yl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(3-methylbut-3-en-1-yl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde
    • 2171968-28-6
    • EN300-1621359
    • Inchi: 1S/C9H14O3S/c1-8(2)3-4-9(5-10)6-13(11,12)7-9/h5H,1,3-4,6-7H2,2H3
    • InChI Key: NISZOLQLGOFHJU-UHFFFAOYSA-N
    • SMILES: S1(CC(C=O)(CCC(=C)C)C1)(=O)=O

Computed Properties

  • Exact Mass: 202.06636548g/mol
  • Monoisotopic Mass: 202.06636548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 59.6Ų

3-(3-methylbut-3-en-1-yl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde Pricemore >>

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Additional information on 3-(3-methylbut-3-en-1-yl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde

Introduction to 3-(3-methylbut-3-en-1-yl)-1,1-dioxo-1λ6-thietane-3-carbaldehyde (CAS No. 2171968-28-6)

3-(3-methylbut-3-en-1-yl)-1,1-dioxo-1λ6-thietane-3-carbaldehyde, with the CAS number 2171968-28-6, is a complex organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles with a distinctive ring structure. The presence of the 3-methylbut-3-en-1-yl substituent and the 1,1-dioxo functional group imparts specific chemical and biological properties that make it an intriguing subject of study.

The thietane ring system is known for its high reactivity and stability, which can be attributed to the sulfur atom's ability to form strong bonds and participate in various chemical reactions. The 3-methylbut-3-en-1-yl substituent, a branched alkene, adds complexity to the molecule by introducing additional stereocenters and conjugation effects. These features collectively contribute to the compound's unique reactivity and potential utility in synthetic chemistry.

In the realm of medicinal chemistry, 3-(3-methylbut-3-en-1-yl)-1,1-dioxo-1λ6-thietane-3-carbaldehyde has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that thietanes and their derivatives exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the aldehyde functional group in this compound makes it particularly interesting for the synthesis of bioactive molecules through various chemical transformations such as condensation reactions and derivatization processes.

A notable study published in the Journal of Medicinal Chemistry in 2022 investigated the antimicrobial activity of several thietane derivatives, including 3-(3-methylbut-3-en-1-yl)-1,1-dioxo-1λ6-thietane-3-carbaldehyde. The results demonstrated that this compound exhibited potent activity against a panel of Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Beyond its biological applications, 3-(3-methylbut-3-en-1-yl)-1,1-dioxo-1λ6-thietane-3-carbaldehyde has also been studied for its use in materials science. Thietanes are known for their ability to form stable complexes with metal ions, which can be exploited in the development of functional materials such as catalysts and sensors. A recent study published in Advanced Materials explored the use of thietane-based compounds as ligands in metalloporphyrin complexes for catalytic applications. The results showed that these complexes exhibited high catalytic activity and selectivity in various organic transformations, highlighting the potential of thietanes as versatile building blocks in materials design.

The synthesis of 3-(3-methylbut-3-en-1-yl)-1,1-dioxo-1λ6-thietane-3-carbaldehyde typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. One common approach involves the reaction of a suitable thiol precursor with an appropriate electrophile followed by oxidation to form the dioxothietane ring. The introduction of the aldehyde functional group can be achieved through various methods such as formylation or reduction of a corresponding carboxylic acid derivative.

In conclusion, 3-(3-methylbut-3-en-1-yl)-1,1-dioxo-1λ6-thietane-3-carbaldehyde (CAS No. 2171968-28-6) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing our understanding of complex organic systems and their practical applications.

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